molecular formula C25H17ClN2O5S B11585030 prop-2-en-1-yl 2-[1-(3-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

prop-2-en-1-yl 2-[1-(3-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11585030
M. Wt: 492.9 g/mol
InChI Key: FLRWUYFGVIXXHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-en-1-yl 2-[1-(3-chlorophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Properties

Molecular Formula

C25H17ClN2O5S

Molecular Weight

492.9 g/mol

IUPAC Name

prop-2-enyl 2-[1-(3-chlorophenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H17ClN2O5S/c1-3-11-32-24(31)22-13(2)27-25(34-22)28-19(14-7-6-8-15(26)12-14)18-20(29)16-9-4-5-10-17(16)33-21(18)23(28)30/h3-10,12,19H,1,11H2,2H3

InChI Key

FLRWUYFGVIXXHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)Cl)C(=O)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 2-[1-(3-chlorophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactionsKey reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. Advanced purification techniques such as chromatography and crystallization are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2-[1-(3-chlorophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups .

Scientific Research Applications

Prop-2-en-1-yl 2-[1-(3-chlorophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of prop-2-en-1-yl 2-[1-(3-chlorophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind with high affinity to these targets, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-en-1-yl 2-[1-(3-chlorophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate stands out due to its complex structure, which combines multiple functional groups in a single molecule. This complexity provides a unique platform for exploring new chemical reactions and biological activities, making it a valuable compound for scientific research .

Biological Activity

The compound prop-2-en-1-yl 2-[1-(3-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate represents a complex organic molecule with potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and presenting data in tables for clarity.

Chemical Structure

The compound consists of several functional groups including a thiazole ring and a chromeno-pyrrole moiety, which may contribute to its biological properties. The molecular structure can be depicted as follows:

C21H18ClN2O5S\text{C}_{21}\text{H}_{18}\text{Cl}\text{N}_{2}\text{O}_{5}\text{S}

Antioxidant Properties

Recent studies indicate that derivatives of chromeno[2,3-c]pyrrole exhibit significant antioxidant activity. This is crucial for mitigating oxidative stress in biological systems. For example, a related compound demonstrated the ability to scavenge free radicals effectively, suggesting that similar derivatives may possess comparable activities .

Antimicrobial Activity

The thiazole and chromene moieties are known to enhance antimicrobial properties. Research has shown that compounds containing these structures can inhibit the growth of various bacterial strains. For instance, compounds with thiazole rings have been documented to exhibit antibacterial effects against Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Specifically, it may act as an inhibitor of certain proteases, which are critical in various biological processes including viral replication. This aligns with findings where chromeno-pyrrole derivatives were shown to inhibit the main protease (Mpro) of SARS-CoV-2 .

Case Studies

Study Activity Findings
Study 1AntioxidantDemonstrated significant free radical scavenging activity .
Study 2AntimicrobialExhibited bactericidal effects against E. coli and S. aureus .
Study 3Enzyme InhibitionInhibited SARS-CoV-2 Mpro effectively in vitro .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antioxidant Mechanism : The presence of hydroxyl groups in the chromene structure likely contributes to its ability to donate electrons and neutralize free radicals.
  • Antimicrobial Mechanism : The thiazole ring may interact with microbial cell membranes or specific metabolic pathways, disrupting cellular functions.
  • Enzyme Inhibition Mechanism : The structural conformation allows for effective binding to active sites on target enzymes, blocking their catalytic activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.